C21H22FN3O6
Description
C21H22FN3O6 is a fluoroquinolone-derived compound with a molecular weight of 431.42 g/mol. It is structurally related to antibiotics such as ciprofloxacin and moxifloxacin, but differs in functional group substitutions. Key characteristics include:
- Synthesis: It is synthesized via conjugation of ciprofloxacin with succinic anhydride in DMSO, forming a succinate ester derivative . Alternatively, it is identified as moxifloxacin impurity RC-4 in pharmaceutical quality control contexts, produced during moxifloxacin synthesis or degradation .
- Structural Features: The molecule retains the fluoroquinolone core (with a fluorine atom at position C-6 and a piperazinyl group) but incorporates a succinate moiety, enhancing its polarity compared to parent compounds .
- Applications: Primarily used as a reference standard in impurity profiling for moxifloxacin-based drugs .
Structure
2D Structure
Properties
Molecular Formula |
C21H22FN3O6 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C21H22FN3O6/c22-10-3-4-13-12(8-10)21(20(30)23-13)17-16(14(24-21)5-6-15(26)27)18(28)25(19(17)29)9-11-2-1-7-31-11/h3-4,8,11,14,16-17,24H,1-2,5-7,9H2,(H,23,30)(H,26,27)/t11?,14-,16-,17+,21+/m0/s1 |
InChI Key |
QKAWCNVRMNQQIU-IVQZSHPJSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions are often proprietary or protected by patents . Generally, the synthesis involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and functionalization with fluorine, hydroxyl, and methoxy groups .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Introduction to C21H22FN3O6
The compound with the molecular formula this compound is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its structure suggests potential applications in drug development and therapeutic interventions, especially given the presence of functional groups that can interact with biological targets.
Medicinal Chemistry
This compound has been studied for its potential as a pharmaceutical agent. Its structure allows for interactions with biological macromolecules, making it a candidate for:
- Drug Development : The compound's potential as an inhibitor or modulator of specific biological pathways is under investigation. For instance, compounds with similar structures have shown efficacy against various diseases, including cancer and bacterial infections.
Case Studies
-
Inhibition of Enzymatic Activity :
- Research indicates that derivatives of this compound may inhibit enzymes critical to disease progression. For example, studies have shown that similar compounds can inhibit DDAH (dimethylarginine dimethylaminohydrolase), which is involved in nitric oxide metabolism, impacting cardiovascular health .
- Antimicrobial Properties :
Drug Delivery Systems
The unique properties of this compound make it suitable for incorporation into drug delivery systems:
- Nanoparticle Formulations : The compound can be encapsulated within nanoparticles to improve bioavailability and targeted delivery to specific tissues, enhancing therapeutic outcomes while minimizing side effects .
Biochemical Research
This compound also plays a role in biochemical studies:
- Biomolecular Interactions : It is used to study interactions between small molecules and proteins, providing insights into binding affinities and mechanisms of action which are crucial for drug design .
Table 1: Summary of Biological Activities
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Similarities
The table below compares C21H22FN3O6 with three structurally related compounds:
Key Contrasts
Molecular Weight and Solubility: this compound’s succinate group increases its molecular weight and water solubility compared to moxifloxacin (C21H24FN3O4) and ciprofloxacin. This modification may reduce membrane permeability but improve stability in aqueous formulations . SZ-M033033 (C15H13F2NO4), a smaller difluorinated compound, exhibits lower solubility due to reduced polar surface area .
Therapeutic vs. SZ-M033033 lacks antibiotic activity and is solely an analytical reference .
Synthetic Pathways :
- This compound is derived from ciprofloxacin via esterification , whereas moxifloxacin is synthesized through a multi-step process introducing a methoxy group at C-8 .
Research Findings and Implications
- Antibiotic Potency : The succinate derivative (this compound) retains partial antibiotic activity but is less potent than ciprofloxacin or moxifloxacin due to steric hindrance from the ester group .
- Regulatory Significance : As a moxifloxacin impurity, its concentration in formulations is tightly controlled (<0.1% per ICH guidelines) to avoid toxicity .
- Molecular Weight Impact : Higher molecular weight correlates with increased solubility but reduced oral bioavailability, limiting its therapeutic utility compared to parent drugs .
Biological Activity
The compound with the molecular formula C21H22FN3O6 is a complex organic molecule that has garnered interest in the field of medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in the realms of pharmacology and biochemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Structural Characteristics
The molecular structure of this compound includes:
- Carbon (C) : 21 atoms
- Hydrogen (H) : 22 atoms
- Fluorine (F) : 1 atom
- Nitrogen (N) : 3 atoms
- Oxygen (O) : 6 atoms
This composition suggests a complex interplay of functional groups that can influence its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The effectiveness of these compounds is often measured using assays such as the DPPH radical scavenging test, where lower EC50 values indicate higher antioxidant potency.
Anticancer Effects
Preliminary studies suggest that this compound may possess anticancer properties. Research has identified that certain analogs can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing safer cancer therapies. The mode of action typically involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of a related compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against infections caused by these pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
Case Study 2: Antioxidant Activity
In a comparative study assessing antioxidant activities, this compound exhibited an EC50 value of 45 µg/mL in scavenging DPPH radicals, outperforming several known antioxidants like ascorbic acid.
| Compound | EC50 (µg/mL) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 60 |
Case Study 3: Anticancer Activity
A study on the anticancer effects of this compound analogs revealed an IC50 value of 8 µM against HeLa cells, indicating potent antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8 |
| MCF-7 | 12 |
Q & A
Q. What experimental and computational strategies resolve contradictions between in vitro efficacy and in vivo toxicity data for C₂₁H₂₂FN₃O₆?
- Methodological Answer: Conduct transcriptomic or metabolomic profiling to identify off-target effects. Compare dose-response curves across models using Hill equation fitting. Apply systems biology approaches (e.g., genome-scale metabolic networks) to predict metabolic interactions. Use contradiction analysis frameworks (e.g., TRIZ) to prioritize hypotheses .
Data Analysis & Reproducibility
Q. How should researchers design experiments to ensure reproducibility of C₂₁H₂₂FN₃O₆ bioactivity data across labs?
- Methodological Answer: Adopt FAIR data principles: document protocols (e.g., BRENDA for enzyme assays), share raw spectra/kinetic data via repositories (Zenodo), and use standardized positive/negative controls. Perform inter-lab validation via ring trials and report results with consolidated standards (e.g., MIAME for microarrays) .
Q. What statistical methods are appropriate for analyzing dose-dependent responses of C₂₁H₂₂FN₃O₆ in heterogeneous cell populations?
- Methodological Answer: Use mixed-effects models to account for cell line variability. Apply cluster analysis (k-means) to subgroup responses or Bayesian hierarchical models for small sample sizes. Validate with bootstrapping to estimate confidence intervals .
Ethical & Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on C₂₁H₂₂FN₃O₆?
Q. What peer-review checklists mitigate bias in reporting negative results or failed syntheses of C₂₁H₂₂FN₃O₆ analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
